Ethyl 2-amino-2-cyanoacetate is an important chemical compound characterized by its unique functional groups, which include an amino group and a cyano group attached to an ethyl acetate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of various nitrogen-containing compounds.
Ethyl 2-amino-2-cyanoacetate can be derived from ethyl cyanoacetate, which is synthesized through various methods involving the esterification of cyanoacetic acid with ethanol. The compound falls under the category of amino acids and derivatives, specifically classified as an amino acid derivative due to the presence of both amino and cyano functional groups.
The synthesis of ethyl 2-amino-2-cyanoacetate can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, time, and the concentration of reactants to optimize yield and purity. The use of catalysts may also enhance reaction efficiency.
Ethyl 2-amino-2-cyanoacetate has a molecular formula of and a molecular weight of approximately 143.13 g/mol. The structure features:
Ethyl 2-amino-2-cyanoacetate participates in various chemical reactions:
The reactivity of ethyl 2-amino-2-cyanoacetate is influenced by its electron-withdrawing cyano group, which enhances its nucleophilicity and facilitates various synthetic transformations.
The mechanism behind the reactivity of ethyl 2-amino-2-cyanoacetate generally involves:
Kinetic studies may reveal insights into reaction rates and mechanisms, emphasizing the influence of solvent polarity and temperature on reaction pathways.
Ethyl 2-amino-2-cyanoacetate is utilized in various scientific applications, including:
This advanced method utilizes hydrogen gas and specialized dispersion technology to convert ethyl 2-cyano-2-(hydroxyimino)acetate (oxime precursor) into ethyl 2-amino-2-cyanoacetate. The fine bubble (FB) generator creates a high-surface-area hydrogen dispersion within the reaction medium, significantly enhancing gas-liquid transfer efficiency. This technology enables complete conversion within 2 hours at ambient temperature and pressure (25°C, 1 atm), contrasting sharply with conventional hydrogenation that requires elevated pressures (5-10 atm) and extended reaction times. The FB approach achieves near-quantitative yields (>95%) while minimizing solvent waste and energy consumption, aligning with green chemistry principles. The reaction proceeds via chemoselective reduction of the N-hydroxy group without compromising the nitrile or ester functionalities, as confirmed by NMR studies of reaction intermediates [3].
Table 1: Performance Metrics of Fine Bubble Hydrogenation
Parameter | Conventional Method | FB Technology | Improvement |
---|---|---|---|
Reaction Time | 8-12 hours | 1.5-2 hours | 80% reduction |
H₂ Pressure | 5-10 atm | 1 atm (ambient) | 80-90% reduction |
Temperature | 50-60°C | 25°C (ambient) | 50% reduction |
Yield | 70-75% | >95% | 25-30% increase |
Solvent Volume | 15 L/kg substrate | 5 L/kg substrate | 67% reduction |
This cost-effective reduction employs sodium dithionite (Na₂S₂O₄) as the electron donor in a buffered aqueous system. The process involves sequential addition of ethyl 2-cyano-2-(hydroxyimino)acetate to a saturated sodium bicarbonate solution maintained at 0-5°C, followed by controlled portion-wise introduction of sodium dithionite. After complete addition, the reaction mixture warms to 35°C and stirs for 2 hours. The bicarbonate buffer serves dual functions: maintaining optimal pH (7.5-8.5) to prevent nitrile hydrolysis while neutralizing acidic byproducts. Mechanistic studies reveal dithionite facilitates concerted two-electron transfer through a sulfoxylate radical intermediate (SO₂⁻•), reducing the oxime N–O bond while generating sulfite byproducts. Post-reduction, saturation with sodium chloride induces phase separation, enabling extraction with dichloromethane. Typical isolated yields range between 25-44% after solvent removal, with losses attributed to aqueous solubility of the product and competing side reactions [3] [4].
Table 2: Yield Variations in Dithionite Reductions
Substrate Mass | Na₂S₂O₄ Equivalents | Reaction Temperature | Isolated Yield | Reference |
---|---|---|---|---|
30.00 g | 2.0 eq | 25°C | 44% | [4] |
20.00 g | 3.0 eq | 35°C | 43% | [4] |
10.00 g | 4.0 eq | 25°C | 25% | [4] |
This route exploits the dual electrophilicity of ethyl cyanoacetate, where the α-carbon becomes activated toward nucleophilic attack through enolate formation. When reacting with ammonia (gas or aqueous), sodium ethoxide (5-10 mol%) in anhydrous ethanol catalyzes the reaction at 0-5°C. The mechanism proceeds through a Michael-type addition-elimination sequence:
Kinetic studies reveal second-order dependence: first-order in ethyl cyanoacetate concentration and first-order in ammonia concentration. The reaction achieves >50% conversion within 30 minutes at 0°C, but requires precise temperature control to minimize bis-adduct formation (ethyl 2,2-dicyanoacetate). Isolation involves acidification to pH 4-5 followed by extraction, yielding ethyl 2-amino-2-cyanoacetate with >98% purity by HPLC. This method readily extends to primary amines, producing N-substituted derivatives like ethyl 2-(methylamino)-2-cyanoacetate, albeit with reduced yields (35-40%) due to steric effects [3] [5] [2].
Industrial production addresses batch process limitations (exotherm management, mixing inefficiencies) through continuous-flow reactor technology. A representative optimized protocol employs a three-stage modular system:
Stage 1: Precursor Mixing and CoolingEthyl 2-cyano-2-(hydroxyimino)acetate (10 kg/hr) in methanol (30 L/hr) merges with saturated sodium bicarbonate solution (25 L/hr) in a static mixer, achieving turbulent flow (Reynolds number >4000) for instantaneous mixing. The stream enters a countercurrent heat exchanger, cooling to 0±0.5°C within 45 seconds.
Stage 2: Reduction and QuenchingThe chilled mixture combines with sodium dithionite slurry (40% w/v in water, 35 L/hr) in a tubular reactor (10 m length, 0.1 m diameter, residence time: 8±1 min). Temperature maintains at 5±1°C via jacketed cooling. The output enters an in-line separator where the product partitions into dichloromethane (20 L/hr) with >90% extraction efficiency.
Stage 3: Concentration and PurificationThe organic phase passes through a falling-film evaporator (40°C, 150 mbar) to remove dichloromethane (99% recovery), yielding crude ethyl 2-amino-2-cyanoacetate (purity: 85-88%). Final purification uses continuous fractional crystallization: the melt feeds into a scraped-surface crystallizer cooled to -10°C, producing pharmaceutical-grade material (purity >99.5%, yield: 53.6% from oxime precursor) at throughputs exceeding 500 kg/day. This system reduces processing time from 48 hours (batch) to 90 minutes while eliminating hazardous intermediate isolation [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1